1-(4-butoxyphenyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
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Description
1-(4-butoxyphenyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a useful research compound. Its molecular formula is C21H33N3O2S and its molecular weight is 391.57. The purity is usually 95%.
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Scientific Research Applications
Aryl Migration in Lithiated Urea Derivatives
Research conducted by Tait, Butterworth, and Clayden (2015) explores the aryl migration within lithiated urea derivatives of tetrahydropyridines to produce a range of polysubstituted piperidine derivatives. This study highlights a method for structural modification of piperidine-based compounds, which is relevant for synthesizing complex organic molecules with potential applications in medicinal chemistry and drug development (Tait, Butterworth, & Clayden, 2015).
Inhibitors of Soluble Epoxide Hydrolase
Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to investigate their inhibition of human and murine soluble epoxide hydrolase (sEH), which is a therapeutic target for treating hypertension and inflammation. This research suggests the potential of urea derivatives in developing pharmacological agents (Rose et al., 2010).
Corrosion Inhibition
Jeeva et al. (2015) examined the efficiency of Mannich bases, including urea-derived compounds, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings could influence the development of new materials and coatings for industrial corrosion protection (Jeeva et al., 2015).
Molecular Devices and Complexation
Research by Lock et al. (2004) involves the complexation of stilbene with cyclodextrin derivatives, leading to the self-assembly of molecular devices. This study illustrates the utility of urea-linked structures in constructing complex molecular systems with potential applications in nanotechnology and materials science (Lock et al., 2004).
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-2-3-13-26-20-6-4-18(5-7-20)23-21(25)22-15-17-8-11-24(12-9-17)19-10-14-27-16-19/h4-7,17,19H,2-3,8-16H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQQGAUZAXMIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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